13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL 13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL
Brand Name: Vulcanchem
CAS No.: 652983-61-4
VCID: VC16826958
InChI: InChI=1S/C10H17F5O5/c11-9(12,13)10(14,15)20-8-7-19-6-5-18-4-3-17-2-1-16/h16H,1-8H2
SMILES:
Molecular Formula: C10H17F5O5
Molecular Weight: 312.23 g/mol

13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL

CAS No.: 652983-61-4

Cat. No.: VC16826958

Molecular Formula: C10H17F5O5

Molecular Weight: 312.23 g/mol

* For research use only. Not for human or veterinary use.

13,13,14,14,14-Pentafluoro-3,6,9,12-tetraoxatetradecan-1-OL - 652983-61-4

Specification

CAS No. 652983-61-4
Molecular Formula C10H17F5O5
Molecular Weight 312.23 g/mol
IUPAC Name 2-[2-[2-[2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C10H17F5O5/c11-9(12,13)10(14,15)20-8-7-19-6-5-18-4-3-17-2-1-16/h16H,1-8H2
Standard InChI Key OWXQKZVJGCJEGA-UHFFFAOYSA-N
Canonical SMILES C(COCCOCCOCCOC(C(F)(F)F)(F)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of this compound is 2-[2-[2-[2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol, reflecting its branched polyether chain terminated by a hydroxyl group and a pentafluoroethyl moiety. Its molecular formula, C₁₀H₁₇F₅O₅, corresponds to a molar mass of 312.23 g/mol .

PropertyValue
CAS No.652983-61-4
Molecular FormulaC₁₀H₁₇F₅O₅
Molecular Weight312.23 g/mol
IUPAC Name2-[2-[2-[2-(1,1,2,2,2-pentafluoroethoxy)ethoxy]ethoxy]ethoxy]ethanol
SMILESC(COCCOCCOCCOC(C(F)(F)F)(F)F)O
InChIKeyOWXQKZVJGCJEGA-UHFFFAOYSA-N
PubChem CID71376228

The structural formula highlights a tetraethylene glycol core with a pentafluoroethyl group at the terminal ether position, conferring both hydrophilicity (from the polyether and hydroxyl groups) and lipophilicity (from fluorinated segments).

Synthesis and Manufacturing

Synthetic Pathways

Fluorinated polyethers like this compound are typically synthesized via nucleophilic substitution reactions between fluorinated alkyl halides and polyether alcohols. For example, the pentafluoroethyl group may be introduced by reacting tetraethylene glycol with pentafluoroethyl iodide under basic conditions. Alternative routes involve oligomerization of fluorinated epoxides or ring-opening polymerization of fluorinated cyclic ethers.

Industrial Production

Large-scale production requires stringent control over reaction stoichiometry and purification steps to minimize byproducts. The use of fluorinated precursors demands specialized equipment to handle corrosive intermediates, such as hydrogen fluoride. Post-synthesis, distillation or chromatography is employed to isolate the pure product.

Physicochemical Properties

Thermal and Solubility Behavior

The compound’s polyether backbone enhances solubility in polar solvents (e.g., water, ethanol), while the pentafluoroethyl group improves compatibility with non-polar matrices (e.g., fluoropolymers). This dual solubility makes it effective in heterogeneous systems. Thermal stability is expected to exceed 200°C, consistent with analogous fluorinated ethers.

Surface Activity

Fluorinated polyethers exhibit low surface tension (≤20 mN/m), enabling applications as surfactants and anti-foaming agents. The hydroxyl group further allows covalent bonding to substrates, enhancing durability in coatings.

Industrial and Research Applications

Surfactants and Lubricants

In formulations for electronics and aerospace, this compound reduces interfacial tension in fluorinated lubricants, improving wear resistance. Its stability under extreme temperatures and chemical inertness make it preferable to hydrocarbon-based surfactants.

Fluoropolymer Additives

As a plasticizer or crosslinking agent, it enhances the flexibility and dielectric properties of fluoropolymers like polytetrafluoroethylene (PTFE). This is critical in wire insulation and semiconductor manufacturing.

Biomedical Research

Toxicity and Environmental Impact

Ecotoxicological Concerns

Per- and polyfluoroalkyl substances (PFAS), including this compound, are under scrutiny for their environmental persistence. While shorter-chain fluorinated ethers are considered less bioaccumulative than legacy PFAS (e.g., PFOA), their long-term effects remain poorly understood.

Regulatory Status

The ToxValDB database lists fluorinated ethers as “moderately toxic” based on aquatic organism testing. Regulatory agencies in the EU and U.S. are evaluating restrictions under REACH and TSCA, respectively.

Research Gaps and Future Directions

Despite its industrial utility, peer-reviewed studies on this specific compound are scarce. Priority research areas include:

  • Degradation pathways under environmental conditions.

  • Structure-activity relationships to optimize performance while reducing toxicity.

  • Alternative synthesis methods to minimize hazardous byproducts.

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